Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Description
Chemical Nomenclature and Structural Overview
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride is a heterocyclic aromatic compound with the IUPAC name This compound. Its molecular formula is C₆H₁₀Cl₂N₂O₂S , and it has a molecular weight of 245.13 g/mol . The compound consists of a thiophene ring (a five-membered aromatic structure containing sulfur) substituted with two amino (-NH₂) groups at positions 4 and 5, a methyl ester (-COOCH₃) group at position 2, and two chloride counterions.
The structure is stabilized by resonance within the aromatic thiophene ring, while the dihydrochloride salt form enhances solubility in polar solvents. The amino and ester functional groups confer reactivity, enabling applications in organic synthesis and materials science.
Molecular Properties and Classification
Key Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1452518-88-5 | |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂S | |
| Molecular Weight | 245.13 g/mol | |
| InChI Key | YDLQRAQFZCQSQT-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=CC(=C(S1)N)N.Cl.Cl |
The compound is classified as an aromatic heterocyclic compound due to its thiophene core. It belongs to the broader family of thiophene derivatives, which are distinguished by sulfur’s presence in the ring and their electronic properties.
Reactivity and Functional Groups
- Amino Groups (-NH₂): Participate in hydrogen bonding, nucleophilic substitution, and metal coordination.
- Methyl Ester (-COOCH₃): Susceptible to hydrolysis under acidic
Properties
IUPAC Name |
methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQRAQFZCQSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Parent Compound: Methyl 4,5-diaminothiophene-2-carboxylate
The foundational synthesis involves the transformation of methyl thiophene-2-carboxylate into the diamino derivative. The typical pathway includes:
- Nitration of methyl thiophene-2-carboxylate to introduce nitro groups at specific positions on the thiophene ring.
- Reduction of the nitro groups to amino groups, yielding methyl 4,5-diaminothiophene-2-carboxylate.
This process is supported by literature describing electrophilic substitution reactions on thiophene rings, where nitration conditions are carefully controlled to avoid over-substitution or ring degradation.
Formation of Dihydrochloride Salt
The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid, typically under controlled conditions to ensure complete protonation of amino groups and salt formation. This step enhances the compound's stability and solubility for biological and analytical applications.
Detailed Research Findings and Reaction Pathways
Nitration and Reduction Pathway
Research indicates that nitration of methyl thiophene-2-carboxylate is achieved using nitric acid under controlled temperature conditions to selectively introduce nitro groups at the 4 and 5 positions. Subsequent reduction, often using reducing agents like lithium aluminum hydride or catalytic hydrogenation, converts nitro groups to amino groups.
Alternative Synthetic Strategies
Recent studies, such as those involving Gewald reactions, suggest alternative routes involving sulfur addition to nitrile intermediates, followed by ring closure to form 2-aminothiophenes. For example, starting from substituted nitriles, sulfur and secondary amines facilitate ring formation, which can be further functionalized to yield the target compound.
Industrial and Laboratory Preparation
| Method | Reagents | Reaction Conditions | Notes |
|---|---|---|---|
| Nitration followed by reduction | Nitric acid, lithium aluminum hydride | Controlled temperature (0-25°C) | Yields high purity diamino derivatives |
| Gewald reaction pathway | 4,5-dibromofuran-2-carboxylic acid derivatives, sulfur, secondary amines | Mild heating, inert atmosphere | Suitable for large-scale synthesis and diverse substitutions |
Data Tables Summarizing Key Aspects
| Preparation Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitration of methyl thiophene-2-carboxylate | Nitric acid | 0-25°C, controlled addition | Nitro derivative at 4,5 positions |
| Reduction of nitro groups | Lithium aluminum hydride or catalytic hydrogenation | Reflux or room temperature | Amino groups introduced at 4,5 positions |
| Salt formation | Hydrochloric acid | Aqueous solution, room temperature | Dihydrochloride salt of the compound |
Notes on Optimization and Scale-Up
- Reaction Control: Precise temperature regulation during nitration minimizes over-nitration or ring degradation.
- Purification: Crystallization from suitable solvents (e.g., ethanol, acetonitrile) ensures high purity.
- Yield Enhancement: Use of catalytic hydrogenation for reduction improves yield and selectivity.
- Industrial Scale: Continuous flow reactors and optimized reaction parameters facilitate large-scale production with consistent quality.
Summary of Key Research Findings
- The synthesis of methyl 4,5-diaminothiophene-2-carboxylate is well-established via nitration and reduction pathways, with modifications available for specific derivatives.
- Gewald-like reactions offer alternative routes, especially for substituted derivatives or large-scale synthesis.
- Salt formation with hydrochloric acid yields the dihydrochloride, enhancing stability and solubility.
- Reaction conditions are critical for selectivity and yield, with temperature, reagent ratios, and purification steps being optimized based on the scale and purpose.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted thiophenes .
Scientific Research Applications
Medicinal Chemistry
Potential Biological Activity:
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride has been investigated for its potential in drug development due to its structural properties that allow interaction with biological targets. Its amino groups can facilitate the formation of hydrogen bonds with enzymes or receptors, influencing their activity.
Case Study: Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, a study explored its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations. This positions the compound as a candidate for developing new antimicrobial agents.
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as an essential building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions: The amino groups can be substituted with different alkyl or acyl groups to generate a variety of derivatives.
- Reduction and Oxidation Reactions: The ester group can be reduced to alcohols, while the amino groups can be oxidized to nitro groups under specific conditions.
Data Table: Reaction Types and Conditions
| Reaction Type | Description | Conditions |
|---|---|---|
| Substitution | Nucleophilic substitution of amino groups | Basic or acidic conditions |
| Reduction | Ester to alcohol conversion | Lithium aluminum hydride or catalytic hydrogenation |
| Oxidation | Amino to nitro conversion | Strong oxidizing agents like potassium permanganate |
Material Science
Development of Conductive Polymers:
this compound is being explored for its role in creating conductive polymers. These materials have applications in electronics and sensors due to their ability to conduct electricity while maintaining flexibility.
Case Study: Conductive Polymer Synthesis
In a recent study, researchers synthesized a polymer using this compound as a precursor. The resulting material exhibited enhanced conductivity and stability compared to traditional conductive polymers, suggesting its potential for use in advanced electronic devices.
Protein Biology Applications
Biochemical Research:
This compound has applications in protein biology, including:
- Protein Labeling: It can be used to label proteins for tracking and visualization in biochemical assays.
- Western Blotting: Employed in detecting specific proteins within complex mixtures.
- Protein Purification: Assists in isolating proteins based on their interactions with the compound.
Mechanism of Action
The mechanism of action of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Carboxylate Family
Methyl 2-(2,4-Dichlorobenzamido)-5-((2-Ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- CAS : 505095-81-8
- Molecular formula : C₂₃H₂₀Cl₂N₂O₅S
- Molecular weight : 507.39 g/mol
- Key differences :
Comparison Table
| Property | Methyl 4,5-Diaminothiophene-2-Carboxylate Dihydrochloride | Methyl 2-(2,4-Dichlorobenzamido)-5-...-thiophene-3-carboxylate |
|---|---|---|
| CAS Number | 313225-39-7 | 505095-81-8 |
| Molecular Formula | C₆H₉N₂O₂S·2HCl | C₂₃H₂₀Cl₂N₂O₅S |
| Molecular Weight | ~322.05 g/mol | 507.39 g/mol |
| Key Substituents | 4,5-Diamino, methyl carboxylate | 2,4-Dichlorobenzamido, 2-ethoxyphenyl carbamoyl |
| Reactivity | High (free amines for nucleophilic reactions) | Moderate (amide/carbamate stability) |
| Applications | Pharmaceutical intermediates, heterocyclic synthesis | API intermediates, fine chemicals |
Heterocyclic Amines with Carcinogenic Potential
Key differences include:
- Toxicity: PhIP and IQ are dietary mutagens linked to DNA adduct formation and carcinogenicity in rodents (e.g., colon, liver, and mammary tumors) .
- Relevance: this compound lacks the fused imidazo-pyridine/quinoline systems of these carcinogens, reducing direct mutagenic risk. However, its amine groups warrant caution in handling to avoid unintended nitrosation or adduct formation .
Biological Activity
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (MDT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
- Chemical Formula : C₆H₈Cl₂N₂O₂S
- Molecular Weight : 245.13 g/mol
- CAS Number : 1452518-88-5
MDT features a thiophene ring substituted with amino and carboxylate groups, which are crucial for its biological interactions.
MDT's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer.
Inhibition of Histone Deacetylases
Research indicates that MDT can selectively inhibit multiple HDAC isoforms (e.g., HDAC1, HDAC2) . This inhibition can lead to the reactivation of silenced genes involved in cell cycle regulation and apoptosis, making MDT a candidate for cancer therapy.
Antimicrobial Activity
MDT has also demonstrated antimicrobial properties against various pathogens. Studies have shown that compounds derived from thiophene structures exhibit significant activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for MDT-related compounds have been reported to be comparable to established antibiotics such as ampicillin.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of MDT on mammalian cell lines indicate that it exhibits low toxicity while effectively reducing the viability of cancerous cells . This dual action makes it a promising candidate for further development in therapeutic applications.
Table 1: Summary of Biological Activities of MDT
Case Study: Anticancer Potential
A study focusing on the anticancer potential of MDT derivatives found that modifications to the thiophene ring significantly enhanced their potency against specific cancer cell lines. The most effective derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Case Study: Antimicrobial Efficacy
In another investigation, MDT was tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity with low cytotoxicity towards mammalian cells. These findings suggest that MDT could serve as a scaffold for developing new antimicrobial agents .
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, and how do reaction conditions influence yield and purity?
A1: The compound is synthesized via functionalization of thiophene derivatives. A common approach involves nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, describes a method for synthesizing structurally related thiophene-carboxylates using esterification and coupling reactions. Key factors include:
- Reagent stoichiometry: Excess amine or carboxylate reagents (e.g., ethyl chloroformate) ensure complete substitution of halogen atoms.
- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.
- Purification: Column chromatography or recrystallization is critical to isolate the dihydrochloride salt, with yields typically ranging from 60–75% depending on side-product formation .
Q. Q2. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
A2: Characterization requires a multi-technique approach:
- NMR (1H/13C): Assigns proton environments (e.g., NH₂ groups at δ 5.5–6.5 ppm) and confirms carboxylate ester functionality (δ 3.7–3.9 ppm for methoxy groups).
- HPLC-MS: Validates molecular weight (C₇H₉N₂O₂S·2HCl = 261.14 g/mol) and detects impurities (e.g., unreacted starting materials).
- XRD (if crystalline): Resolves crystal packing and salt form stability, as seen in for structurally analogous dihydrochloride salts .
Advanced Research Questions
Q. Q3. How do competing reaction pathways (e.g., dimerization vs. cyclization) affect the synthesis of this compound?
A3: Competing pathways arise from the nucleophilicity of the amino groups and steric hindrance. For instance:
- Dimerization: Occurs at high concentrations or elevated temperatures due to amine-ester coupling.
- Cyclization: Favored under dilute conditions with catalytic acids (e.g., HCl), forming fused-ring byproducts.
To mitigate this, suggests using kinetic control (low temperature, slow addition of reagents) and monitoring intermediates via TLC or in-situ IR .
Q. Q4. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound in drug-discovery contexts?
A4: Density Functional Theory (DFT) predicts electronic behavior:
- HOMO-LUMO gaps: Indicate redox activity, relevant for interactions with biological targets (e.g., enzymes or receptors).
- Charge distribution: Highlights nucleophilic/electrophilic sites (e.g., the amino groups and carboxylate ester).
applied DFT to analyze similar thiophene derivatives, revealing stabilization via intramolecular hydrogen bonding in the dihydrochloride form .
Q. Q5. How can researchers resolve contradictions in reported solubility or stability data for this compound?
A5: Contradictions often stem from:
- Salt form variability: Hygroscopic dihydrochloride salts may absorb moisture, altering solubility.
- pH-dependent stability: The compound degrades under alkaline conditions (pH > 8) via ester hydrolysis.
To address this, recommends: - Conducting stability studies in buffered solutions (pH 3–7) at 25°C/60% RH.
- Validating solubility using nephelometry or dynamic light scattering (DLS) .
Q. Q6. What strategies optimize the compound’s use in multi-step organic syntheses (e.g., as a building block for heterocycles)?
A6: The amino and ester groups enable diverse transformations:
- Coupling reactions: Amide bond formation with carboxylic acids using EDC/HOBt.
- Cyclocondensation: With aldehydes or ketones to form imidazoles or thienopyrimidines.
highlights analogous methyl aminothiophene carboxylates as intermediates in synthesizing bioactive molecules, emphasizing protection/deprotection of amino groups (e.g., Boc or Fmoc) to prevent side reactions .
Q. Q7. How should researchers handle discrepancies in impurity profiles between synthetic batches?
A7: Batch-to-batch variability may arise from:
- Residual solvents: Monitor via GC-MS (e.g., DMF or THF).
- Inorganic salts: ICP-MS detects residual HCl or metal catalysts.
’s guidelines for pharmaceutical reference standards recommend: - Implementing orthogonal purification (e.g., ion-exchange chromatography).
- Establishing a threshold for process-related impurities (e.g., ≤0.15% by HPLC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
